molecular formula C10H7N3 B13781532 6H-Pyrrolo[2,3-g]quinoxaline

6H-Pyrrolo[2,3-g]quinoxaline

Cat. No.: B13781532
M. Wt: 169.18 g/mol
InChI Key: ZEQXBOVKCSVJPK-UHFFFAOYSA-N
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Description

6H-Pyrrolo[2,3-g]quinoxaline is a fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This pyrroloquinoxaline core structure is a subject of investigation for its diverse biological potential, stemming from the privileged pharmacophoric features of the quinoxaline moiety. Quinoxaline derivatives are extensively researched for their wide array of biological activities, including as potential anticancer, antiviral, and antimicrobial agents . The quinoxaline scaffold is a benzo-fused pyrazine, and its derivatives, particularly those fused with pyrrole rings like pyrrolo[2,3-b]quinoxaline, have been identified as key structural components in developing potent kinase inhibitors . Such inhibitors are designed to interact with the catalytic domains of kinases like EphA3, making them valuable tools for studying cancer cell proliferation and signaling pathways . Furthermore, related pyrroloquinoxaline compounds have been utilized as fluorescent sensors for detecting biologically relevant metal ions such as Zn²⁺ in cellular environments, demonstrating their utility in bioimaging and analytical chemistry . The structural versatility of the quinoxaline core allows for synthetic modifications at various positions, enabling researchers to fine-tune electronic properties, solubility, and binding affinity to different biological targets . This makes this compound a highly versatile and promising building block for the synthesis of novel compounds in preclinical research for various therapeutic areas. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

1H-pyrrolo[2,3-g]quinoxaline

InChI

InChI=1S/C10H7N3/c1-2-11-8-6-10-9(5-7(1)8)12-3-4-13-10/h1-6,12H

InChI Key

ZEQXBOVKCSVJPK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C3C(=CC=N3)C=C2N1

Origin of Product

United States

Synthetic Methodologies for the 6h Pyrrolo 2,3 G Quinoxaline Core and Its Derivatives

Classical and Contemporary Annulation Strategies

Traditional and newer annulation methods provide foundational routes to the 6H-pyrrolo[2,3-g]quinoxaline system, primarily through the formation of the pyrazine (B50134) ring.

Condensation Reactions Involving Quinoxaline (B1680401) Precursors

The most conventional method for constructing the quinoxaline core involves the condensation of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound. nih.govvulcanchem.comchim.it This approach can be adapted to form the pyrrolo[2,3-g]quinoxaline system by using appropriately substituted diamines that already contain the pyrrole (B145914) moiety. For instance, the reaction of 1-(2-aminophenyl)pyrroles with aldehydes represents a common strategy. nih.govsemanticscholar.org

A notable example is the synthesis of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)anilines and formic acid under reflux conditions, first reported in 1965. rsc.org More contemporary methods have employed organocatalysts to improve efficiency and yield. For example, nitrilotris(methylenephosphonic acid) has been used to catalyze the reaction between 1,2-diamines and 1,2-carbonyl compounds, achieving high yields in short reaction times. nih.gov Additionally, graphene oxide has served as a catalyst for the one-pot reduction of 2-nitroanilines followed by condensation with 1,2-dicarbonyl compounds or α-hydroxy ketones. nih.gov

ReactantsCatalyst/ReagentsProduct TypeReference
o-phenylenediamine derivatives, 1,2-dicarbonyl compoundsAcid/Base or OrganocatalystQuinoxalines nih.govvulcanchem.comchim.it
2-(1H-pyrrol-1-yl)anilines, Formic acidRefluxPyrrolo[1,2-a]quinoxalines rsc.org
1,2-diamines, 1,2-carbonyl compoundsNitrilotris(methylenephosphonic acid)Quinoxalines nih.gov
2-nitroaniline, 1,2-dicarbonyl compounds/α-hydroxy ketonesGraphene oxide, Hydrazine hydrateQuinoxalines nih.gov

Intramolecular Cyclization Pathways

Intramolecular cyclization offers a powerful strategy for the synthesis of the tricyclic pyrroloquinoxaline system. These reactions often involve the formation of a key bond to close the pyrazine or pyrrole ring.

One approach involves the thermal decarbonylation of 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones to generate acyl(quinoxalin-2-yl)ketenes. These intermediates can be trapped intermolecularly with Schiff bases to regioselectively form pyrimido[1,6-a]quinoxaline derivatives. nih.gov

Another strategy utilizes the intramolecular cyclization of intermediates formed from 1-(2-aminophenyl)pyrroles. For example, reaction with 2-alkynylbenzaldehydes can lead to the formation of a 4,5-dihydropyrrolo[1,2-a]quinoxaline (B8646923) intermediate, which then undergoes a subsequent nucleophilic cyclization to yield isoquinolino-fused pyrrolo[2,1-c]quinoxalines. nih.govacs.org Similarly, the treatment of N-(2-fluorophenyl)pyrrole derivatives with a secondary amine, followed by intramolecular nucleophilic aromatic substitution, can provide the pyrrolo[1,2-a]quinoxaline (B1220188) core. semanticscholar.org

Metal-Catalyzed Coupling and Cyclization Approaches

The use of transition metal catalysts has significantly expanded the toolkit for synthesizing complex heterocyclic systems like this compound, enabling milder reaction conditions and greater functional group tolerance.

Palladium-Mediated Cross-Coupling Reactions

Palladium catalysts are extensively used in C-C and C-N bond-forming reactions crucial for the assembly of the pyrroloquinoxaline framework. The Suzuki-Miyaura cross-coupling reaction, for instance, has been employed to introduce aryl substituents onto the quinoxaline core. 4-Chloropyrroloquinoxalines can be coupled with 4-formylphenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ to yield 4-(pyrrolo[1,2-a]quinoxalin-4-yl)benzaldehydes. tandfonline.com

Sequential, one-pot palladium-catalyzed reactions have also been developed. For example, 2,3-dichloroquinoxaline (B139996) can undergo sequential Sonogashira couplings with two different terminal alkynes to produce unsymmetrical 2,3-diethynyl quinoxalines. researchgate.net Furthermore, intramolecular Heck reactions of bromoquinolinones provide a route to pyrrolo[3,2-f]quinolin-7(6H)-ones. nih.gov The choice of palladium catalyst, ligand, and reaction conditions is critical for achieving high selectivity and yield. nih.govacs.org

Starting MaterialCoupling PartnerCatalyst/ReagentsProductReference
4-Chloropyrroloquinoxalines4-Formylphenylboronic acidPd(PPh₃)₄, Na₂CO₃4-(Pyrrolo[1,2-a]quinoxalin-4-yl)benzaldehydes tandfonline.com
2,3-DichloroquinoxalineTerminal alkynesPd(PPh₃)₂Cl₂, CuI, Et₃NUnsymmetrical 2,3-diethynyl quinoxalines researchgate.net
5-Bromoquinolinones(in situ enamine)Pd(OAc)₂Pyrrolo[3,2-f]quinolin-7(6H)-ones nih.gov

Copper-Catalyzed Cyclization Protocols

Copper catalysts offer a cost-effective and efficient alternative for constructing the pyrroloquinoxaline skeleton. One-pot methods have been developed where 2-formylazoles and o-aminoiodoarenes are reacted in the presence of a copper(I) iodide (CuI) catalyst and a 2,2'-bipyridine (B1663995) ligand to afford pyrrolo[1,2-a]quinoxaline derivatives in good yields. sioc-journal.cn

Copper-catalyzed aerobic oxidative carboamination of sp³ C-H bonds provides another innovative route. The reaction between 2-methylquinolines and 2-(1H-pyrrol-1-yl)anilines, catalyzed by copper, yields pyrrolo[1,2-a]quinoxalines. rsc.org Furthermore, a copper-catalyzed [5 + 1] cyclization of o-pyrrolo anilines with heterocyclic N-tosylhydrazones has been described to produce spiro-dihydropyrrolo[1,2-a]quinoxaline derivatives. nih.gov This process involves the in situ generation of a Cu-carbene. nih.gov

Gold-Catalyzed Hydroamination and Related Transformations

Gold catalysis has emerged as a powerful tool for hydroamination reactions, which are key in the synthesis of nitrogen-containing heterocycles. mdpi.comresearchgate.net A gold-catalyzed intramolecular hydroamination of N-alkynyl indoles has been developed to produce functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines. mdpi.comresearchgate.net This protocol proceeds under mild conditions and tolerates a variety of functional groups, leading to the desired products in good to high yields via a 6-exo-dig cyclization. mdpi.com

The reaction of 1-(2-aminophenyl)pyrrole with 2-alkynylbenzaldehydes under gold catalysis can also lead to the formation of isoquinolino-fused pyrrolo[2,1-c]quinoxalines through a cascade process involving hydroamination and subsequent cyclization. nih.govacs.org

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic protocols is essential for sustainable chemical manufacturing. In the context of this compound synthesis, this involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. iau.ir Several methods for the synthesis of quinoxaline derivatives, a related class of compounds, have been developed using aqueous media. mdpi.comresearchgate.net For instance, the condensation of 1,2-phenylenediamine and 1,2-diketones can be efficiently carried out in water at room temperature using SnO2 nanoparticles as a catalyst, offering high yields and short reaction times. iau.ir Similarly, amidosulfonic acid has been used as a solid catalyst for the synthesis of pyrrolo[1,2-a]quinoxalines in water. researchgate.net

Solvent-free conditions, often coupled with microwave irradiation, provide another green alternative, minimizing waste and often accelerating reaction rates. nih.govresearchgate.net The synthesis of quinoxalines has been reported under solvent-free microwave conditions, demonstrating good yields and short reaction times. nih.govresearchgate.net

The development of recyclable catalysts is a cornerstone of green chemistry, offering both economic and environmental benefits. mdpi.com A variety of heterogeneous catalysts have been explored for the synthesis of quinoxaline and its derivatives. These include:

Nanoparticles: Tin oxide (SnO₂) nanoparticles have been used for quinoxaline synthesis in water, with the catalyst being reusable for multiple cycles without significant loss of activity. iau.ir Nickel nanoparticles have also been shown to be effective and recyclable catalysts. researchgate.net

Solid Acid Catalysts: Catalysts such as silica (B1680970) bonded S-sulfonic acid, TiO₂-Pr-SO₃H, and montmorillonite (B579905) K-10 have been employed for quinoxaline synthesis at room temperature. mdpi.com Nanostructured pyrophosphate Na₂PdP₂O₇ has also been reported as a highly efficient and reusable heterogeneous catalyst for the synthesis of quinoxaline derivatives in ethanol. nih.gov

Zeolites: Ni(II) ion-loaded Y-type zeolite has been designed as a novel, efficient, and recyclable catalyst for the synthesis of quinoxalines, pyridopyrazines, and indoloquinoxalines. ijcce.ac.ir

Table 1: Examples of Recyclable Catalysts in Quinoxaline Synthesis

Catalyst Substrates Solvent Key Advantages Reference
SnO₂ Nanoparticles 1,2-phenylenediamine, 1,2-diketones Water Reusable (3 cycles), high yields (85-88%), short reaction times (5-10 min) iau.ir
Amidosulfonic Acid 2-(1H-pyrrol-1-yl)anilines, imidazo[1,2-a]pyridine-3-carbaldehyde/isatin Water Reusable (6 cycles) researchgate.net
Na₂PdP₂O₇ Aromatic 1,2-diamines, 1,2-dicarbonyls Ethanol Reusable (5 cycles), good to excellent yields, room temperature nih.gov
Ni@zeolite-Y Aryl-1,2-diamines, 1,2-diketones/isatin Ethanol/Acetic Acid Reusable, high yields, short reaction times ijcce.ac.ir
p-Dodecylbenzene sulphonic acid (p-DBSA) Anilines, Aldehydes Ethanol, Water Efficient catalysis in mild solvents unisi.it

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products. ajrconline.orgajrconline.org This technique has been successfully applied to the synthesis of quinoxaline derivatives, frequently under solvent-free conditions. nih.govresearchgate.net The use of microwave irradiation can significantly reduce reaction times from hours to minutes. nih.govresearchgate.net For example, the synthesis of 6-substituted quinoxalines and 7-substituted pyrido[2,3-b]pyrazines was achieved in good yields with short reaction times using microwave assistance without any solvent or catalyst. nih.gov

Sonochemistry, the application of ultrasound to chemical reactions, is another non-conventional energy source that can enhance reaction rates. The phenomenon of acoustic cavitation creates localized hot spots with high temperature and pressure, accelerating the reaction. researchgate.net The synthesis of pyrrolo[2,3-b]quinoxaline-2-carbaldehydes has been achieved via a Sonogashira coupling reaction, highlighting the utility of ultrasound in constructing this heterocyclic system. researchgate.net A rapid, one-pot synthesis of 2-substituted pyrrolo[2,3-b]quinoxalines was also developed using ultrasound irradiation in combination with a copper catalyst. researchgate.net

Multicomponent Reaction Approaches for Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all the reactants, are highly efficient in terms of atom economy and step-economy. ias.ac.in Several MCRs have been developed for the construction of the pyrroloquinoxaline scaffold.

A notable example is the three-component reaction of quinoxalin-6-amine, arylglyoxals, and 4-hydroxycoumarin (B602359) or 4-hydroxyquinolin-2(1H)-one in ethanol, catalyzed by acetic acid, to produce novel 7H-pyrrolo[3,2-f]quinoxaline derivatives. ias.ac.intandfonline.com This method is praised for its operational simplicity, environmental friendliness, and the generation of water as the primary byproduct. ias.ac.in

Another approach involves the catalyst-free multicomponent reaction of 1,2-diaminobenzene, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate in acetonitrile (B52724) to yield polysubstituted pyrrolo[1,2-a]quinoxaline derivatives in good yields. beilstein-journals.org The Pictet-Spengler reaction, a classic MCR, has also been utilized for the synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines and pyrrolo[1,2-a]quinoxalines using a surfactant, p-dodecylbenzene sulphonic acid (p-DBSA), as a catalyst. unisi.it

Table 2: Multicomponent Reactions for Pyrroloquinoxaline Synthesis

Reactants Product Catalyst/Conditions Key Features Reference
Quinoxalin-6-amine, Arylglyoxals, 4-Hydroxycoumarin 7H-Pyrrolo[3,2-f]quinoxaline derivatives Acetic acid, Ethanol, 80°C High synthetic efficiency, operational simplicity, water as byproduct ias.ac.in
Quinoxalin-6-amine, Arylglyoxals, 4-Hydroxyquinolin-2(1H)-one 7H-Pyrrolo[3,2-f]quinoxaline derivatives Acetic acid, Ethanol, 80°C Convenient one-pot operation, environment-friendly tandfonline.com
1,2-Diaminobenzene, Dialkyl acetylenedicarboxylates, Ethyl bromopyruvate Polysubstituted pyrrolo[1,2-a]quinoxaline derivatives Acetonitrile, Reflux Catalyst-free, good yields (88-93%) beilstein-journals.org
Anilines, Aldehydes 4,5-Dihydropyrrolo[1,2-a]quinoxalines and Pyrrolo[1,2-a]quinoxalines p-Dodecylbenzene sulphonic acid (p-DBSA) Pictet-Spengler condensation unisi.it

Stereoselective Synthesis Considerations

The stereoselective synthesis of pyrrolidine-containing compounds is of great importance in drug discovery, as different stereoisomers can exhibit distinct biological activities. While the core this compound is achiral, the introduction of stereocenters in its derivatives necessitates stereoselective synthetic methods.

For instance, the synthesis of novel spiro-indeno[1,2-b]quinoxalines fused with a benzimidazole (B57391) scaffold has been achieved through a stereoselective [3+2] cycloaddition reaction. nih.gov This reaction involves the use of chiral amino acids like L-proline or octahydroindole-2-carboxylic acid to induce stereoselectivity, leading to the formation of specific diastereomers. nih.gov The synthesis of the drug Grazoprevir, which contains a pyrrolidine (B122466) moiety, also relies on stereoselective methods starting from a pyrrolidine derivative. nih.gov

While specific examples focusing directly on the stereoselective synthesis of this compound derivatives are not abundant in the provided context, the principles applied to related heterocyclic systems, such as the use of chiral auxiliaries, catalysts, or starting materials, are directly applicable.

Chemical Transformations and Functionalization of 6h Pyrrolo 2,3 G Quinoxaline

Regioselective Functionalization Strategies

The ability to selectively introduce functional groups at specific positions on the 6H-pyrrolo[2,3-g]quinoxaline ring system is crucial for the systematic development of novel derivatives with tailored properties. Researchers have explored various methodologies to achieve this, primarily focusing on the inherent reactivity of the scaffold and the use of directing groups.

Electrophilic and Nucleophilic Substitution Reactions

The electron-deficient nature of the quinoxaline (B1680401) portion of the molecule generally renders it susceptible to nucleophilic attack, while the pyrrole (B145914) moiety is more amenable to electrophilic substitution. However, the fusion of these two rings creates a complex electronic landscape, influencing the regioselectivity of these reactions.

Halogenation, a key electrophilic substitution reaction, has been a pivotal step in the functionalization of the this compound core. For instance, treatment with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can introduce bromine or iodine atoms at specific positions, which then serve as versatile handles for subsequent cross-coupling reactions. The precise location of halogenation is often dependent on the reaction conditions and the presence of existing substituents.

Nucleophilic aromatic substitution (SNAr) reactions on halogenated derivatives of this compound provide a direct route to introduce a variety of nucleophiles. For example, chloro- or bromo-substituted scaffolds can react with amines, alkoxides, and thiolates to yield the corresponding substituted products. These reactions are fundamental in building molecular complexity and introducing functionalities that can modulate the compound's biological activity or material properties.

Directed C-H Functionalization Methodologies

To overcome the limitations of traditional substitution reactions and to enhance regioselectivity, directed C-H functionalization has emerged as a powerful tool. This approach utilizes a directing group to guide a transition metal catalyst to a specific C-H bond, enabling its cleavage and subsequent functionalization. While specific examples directly pertaining to the this compound isomer are still emerging in the literature, the principles have been widely applied to related heterocyclic systems. For instance, in analogous quinoxaline-containing compounds, directing groups such as amides or pyridyls have been successfully employed to direct palladium- or rhodium-catalyzed arylation, alkylation, and acylation at otherwise unreactive C-H bonds. The application of these methodologies to the this compound scaffold holds significant promise for the efficient and selective synthesis of novel derivatives.

Derivatization for Property Tuning

The electronic and photophysical properties of this compound can be finely tuned through the introduction of various substituents. This is a critical aspect in the design of molecules for applications in organic electronics, sensing, and as therapeutic agents.

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the this compound framework can significantly alter its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, influences its absorption and emission spectra, as well as its electrochemical behavior.

Commonly employed EDGs include alkoxy (-OR), amino (-NR2), and alkyl groups, while typical EWGs encompass cyano (-CN), nitro (-NO2), and ester (-COOR) functionalities. The introduction of these groups is often achieved through the functionalization of a pre-formed this compound core, for example, via nucleophilic substitution on a halogenated precursor. The resulting push-pull systems can exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT), which is desirable for applications in fluorescent probes and organic light-emitting diodes (OLEDs).

SubstituentPositionEffect on HOMOEffect on LUMOApplication
Methoxy (-OCH3)Quinoxaline ringRaisesMinimalFluorescence Tuning
Dimethylamino (-N(CH3)2)Pyrrole ringRaises SignificantlyRaisesNon-linear Optics
Cyano (-CN)Quinoxaline ringLowersLowers SignificantlyElectron Transport Materials
Nitro (-NO2)Quinoxaline ringLowers SignificantlyLowers SignificantlyQuencher in Sensors
Phenyl (-C6H5)Pyrrole ringRaisesLowersExtended Conjugation

Peripheral Substitution with Aryl and Heteroaryl Moieties

The introduction of aryl and heteroaryl groups at the periphery of the this compound scaffold is a widely used strategy to extend the π-conjugated system and to introduce additional functionalities. This is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, on halogenated precursors.

For example, a bromo-substituted this compound can be coupled with a variety of aryl or heteroaryl boronic acids (Suzuki coupling) to generate a diverse library of derivatives. These peripheral groups can influence the molecule's planarity, solubility, and intermolecular packing in the solid state, which are critical parameters for organic electronic devices. Furthermore, the introduced aryl or heteroaryl rings can be further functionalized, providing a platform for the construction of more complex molecular architectures.

Scaffold Modifications for Extended Conjugation and Supramolecular Interactions

Beyond simple substitution, modifications to the core structure of this compound are being explored to create materials with enhanced electronic communication and self-assembly properties. This involves the synthesis of oligomeric and polymeric structures containing the this compound unit.

The synthesis of such extended systems often relies on the iterative application of cross-coupling reactions. For instance, di-halogenated this compound can be used as a monomer in polymerization reactions with di-boronic acid linkers to create conjugated polymers. These materials are of interest for their potential application in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Furthermore, the introduction of recognition motifs, such as hydrogen bond donors and acceptors, onto the this compound scaffold can promote the formation of well-defined supramolecular assemblies. These ordered structures can exhibit enhanced charge transport properties and are being investigated for their use in molecular electronics and sensor arrays. The ability of the planar this compound core to participate in π-π stacking interactions also plays a crucial role in the formation of these supramolecular structures.

Advanced Spectroscopic Characterization and Crystallographic Analysis

High-Resolution Spectroscopic Techniques for Electronic Structure Probing

Spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized pyrroloquinoxaline derivatives. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for determining the molecular structure with high fidelity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of pyrroloquinoxaline derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the verification of the complex fused-ring architecture.

In studies of related pyrrolo[2,3-b]quinoxaline derivatives, specific proton (¹H) signals are consistently observed. For instance, the protons at the 5 and 8-positions of the quinoxaline (B1680401) moiety typically appear as doublets of doublets around δ 8.41 and 8.05 ppm. nih.gov The pyrrole (B145914) ring protons and any substituents on the core structure also show characteristic chemical shifts and coupling constants that are critical for confirming regiochemistry. tandfonline.com For example, in ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, the methylene (B1212753) (OCH₂) and methyl (CH₃) protons of the ethoxycarbonyl group present as a quartet and a triplet at approximately 4.32 ppm and 1.19 ppm, respectively. nih.gov

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule, including quaternary carbons that are not observable by ¹H NMR. These spectra are crucial for confirming the carbon skeleton of the heterocyclic system. nih.govtandfonline.com

Table 1: Representative ¹H and ¹³C NMR Data for a Pyrrolo[2,3-b]quinoxaline Derivative

Assignment ¹H NMR (CDCl₃) Chemical Shift (δ ppm) ¹³C NMR (CDCl₃) Chemical Shift (δ ppm)
Ar-H (Quinoxaline) 8.41 (dd), 8.05 (dd) 142.87, 142.27, 130.15, 129.70, 128.79, 127.90
Ar-H (Phenyl) 7.71 (m), 7.38 (m), 7.27 (m) 140.63, 139.84, 134.93, 130.70, 129.21, 128.72, 128.53, 128.45, 127.75
Pyrrole Core - 155.14, 105.31
Ester (C=O) - 163.34
Ester (OCH₂) 4.32 (q) 60.54
Ester (CH₃) 1.19 (t) 14.19

Data derived from ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. nih.gov

High-Resolution Mass Spectrometry (HRMS) is employed for the unambiguous confirmation of the elemental composition of pyrroloquinoxaline molecules. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers provide mass measurements with exceptional accuracy, typically within 5 ppm. nih.govrsc.org This precision allows for the differentiation between compounds with the same nominal mass but different molecular formulas.

For example, the molecular formula of ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (C₂₅H₁₉N₃O₂) was confirmed by ESI-quadrupole HRMS. The calculated mass for the protonated molecule [M+H]⁺ was 394.1555, while the experimentally observed mass was 394.1540, providing strong evidence for the proposed structure. nih.gov Similarly, HRMS is used to confirm the successful synthesis of various substituted derivatives, a critical step in the development of new chemical entities. rsc.orgmdpi.comsemanticscholar.org

X-ray Crystallography for Solid-State Structure and Packing Analysis

While spectroscopic methods reveal the molecular structure, X-ray crystallography provides a definitive picture of the molecule's three-dimensional conformation and its arrangement within a crystal lattice. This analysis is crucial for understanding structure-property relationships.

Single-crystal X-ray diffraction analysis provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsional angles can be determined. mdpi.comnih.gov This data offers irrefutable proof of the molecular structure and reveals subtle conformational details.

Table 2: Crystallographic Data for a Pyrrolo[1,2-a]quinoxaline (B1220188) Derivative

Parameter Value
Compound 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline
Formula C₁₅H₉N₃O₂S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.2009(17)
b (Å) 8.3544(9)
c (Å) 13.9179(17)
β (°) 104.980(5)
Volume (ų) 1371.0(3)
Torsion Angle (S1-C4-C5-N3) (°) -25.3

Data derived from a study on a substituted pyrrolo[1,2-a]quinoxaline. nih.gov

The packing of molecules in the crystal is directed by a network of intermolecular interactions. In pyrroloquinoxalines, hydrogen bonds and π-π stacking are common and significant. acs.org The crystal packing of ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is characterized by C–H⋯O hydrogen bonds that link molecules into chains along the crystallographic c-axis. nih.gov The specific interaction C17–H17⋯O21 has a hydrogen-acceptor distance of 2.35 Å and an angle of 150°. nih.gov

Furthermore, these chains are connected by C–H⋯π interactions, where a hydrogen atom from a phenyl group interacts with the central pyrazine (B50134) ring of an adjacent molecule. nih.gov In other derivatives, offset π-π stacking interactions are observed between the quinoxaline rings of parallel molecules, with centroid-centroid distances typically between 3.21 and 3.67 Å, indicating significant electronic overlap. acs.orgnih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal. By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact can be identified. Red spots on the d_norm map highlight contacts shorter than the van der Waals radii, which are typically indicative of hydrogen bonds. iucr.org

This analysis can be decomposed into 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For pyrroloquinoxaline derivatives, these plots reveal the prevalence of specific interactions. In one study of a pyrrolo[1,2-a]quinoxaline derivative, H···H contacts were found to be the most significant, contributing 49% of the total interactions, followed by C···N (18.5%) and C···H (15.4%) contacts. acs.org In another case, H···H interactions accounted for 42.8% and C···H/H···C interactions for 36.8% of the surface contacts. nih.gov This quantitative breakdown is invaluable for understanding the forces that stabilize the crystal packing. nih.govuomphysics.net

Advanced Spectroscopic and Photophysical Analysis of Pyrroloquinoxalines

Following a comprehensive search for scientific literature and data, it has been determined that specific experimental results for the advanced spectroscopic characterization and excited-state dynamics of the parent compound 6H-Pyrrolo[2,3-g]quinoxaline are not available in published research. The required data for fluorescence lifetime, quantum yield, transient absorption spectroscopy, and phosphorescence analysis, as outlined for the requested article, could not be located for this specific isomer.

The existing body of research focuses extensively on other isomers within the pyrroloquinoxaline family, most notably pyrrolo[2,3-b]quinoxaline and pyrrolo[1,2-a]quinoxaline , and their various derivatives. These studies explore their synthesis, biological activities, and material applications, often including detailed photophysical characterization.

For instance, detailed investigations into derivatives of pyrrolo[2,3-b]quinoxaline have been conducted, evaluating their potential as fluorescent sensors, materials for bioimaging, and as compounds with significant antioxidant properties. nih.govnih.gov Similarly, the photophysical properties of the pyrrolo[1,2-a]quinoxaline core, including its fluorescence, phosphorescence, and aggregation-induced emission (AIE) characteristics, have been thoroughly explored through both experimental and computational methods. acs.org

However, due to the strict focus of the request on the specific and less-studied isomer This compound , and the lack of corresponding data in the scientific literature, it is not possible to generate the article with the specified content sections. The principles of scientific accuracy preclude the substitution of data from other isomers or derivatives to describe the unique photophysical properties of the target compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the electronic landscape of 6H-pyrrolo[2,3-g]quinoxaline and its derivatives. These methods provide a detailed understanding of electron distribution, orbital energies, and the nature of electronic transitions, which are crucial for predicting chemical reactivity and photophysical properties.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties (HOMO-LUMO)

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the ground-state properties of molecular systems. scielo.org.mx By calculating the electron density, DFT methods can accurately predict optimized geometries and key electronic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). d-nb.inforsc.org The HOMO-LUMO energy gap is a critical descriptor, offering insights into the molecule's kinetic stability and chemical reactivity. nih.gov

For instance, DFT calculations on 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline revealed a HOMO-LUMO gap of 3.2 eV, suggesting moderate reactivity. vulcanchem.com The distribution of the HOMO and LUMO across the molecular framework is also a key finding from DFT studies. In many pyrroloquinoxaline derivatives, the HOMO is typically localized on the electron-rich pyrrole (B145914) moiety, while the LUMO resides on the electron-deficient quinoxaline (B1680401) portion. This spatial separation of frontier orbitals is a hallmark of donor-acceptor systems and is fundamental to their electronic properties. rsc.org

The choice of functional and basis set is critical for the accuracy of DFT calculations. researchgate.net The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for organic molecules and has been shown to provide reliable results for geometry optimizations and electronic structure calculations of pyrroloquinoxaline systems. scielo.org.mxacs.org Basis sets such as 6-31G(d,p) and cc-pVDZ are commonly employed to achieve a balance between computational cost and accuracy. scielo.org.mxd-nb.info

The following table summarizes representative HOMO-LUMO energy gaps calculated for various pyrroloquinoxaline derivatives using DFT.

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline--3.2 vulcanchem.com
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline-6.0504-3.24462.8058 nih.gov
2,3-diphenylquinoxaline derivative 6-5.60-3.042.56 d-nb.info
2,3-diphenylquinoxaline derivative 7-5.83-3.162.67 d-nb.info
Triphenylamine-based D1-4.53591-2.494882.0410 rsc.org
Triphenylamine-based D2-4.5691-2.801271.7678 rsc.org
Triphenylamine-based D3-4.63631-3.082351.5539 rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the electronic excited states of molecules. rsc.org It is widely employed to calculate vertical excitation energies, oscillator strengths, and to simulate UV-Vis absorption spectra, providing valuable insights into the optical properties of compounds like this compound. nycu.edu.twresearchgate.net

TD-DFT calculations have been instrumental in understanding the nature of electronic transitions in pyrroloquinoxaline derivatives. acrhem.org For many of these compounds, the lowest energy absorption bands are attributed to HOMO→LUMO transitions, which often possess a significant charge-transfer character from the pyrrole ring to the quinoxaline moiety. acs.orgacrhem.org The accuracy of TD-DFT predictions is, however, dependent on the chosen functional, with hybrid and range-separated functionals often providing more accurate results for charge-transfer excitations. researchgate.net

For example, a study on pyrrolo[1,2-a]quinoxalines demonstrated that TD-DFT calculations could accurately reproduce experimental absorption maxima. acrhem.org The calculations also confirmed that the major electronic transition for these molecules corresponds to the HOMO→LUMO excitation. acrhem.org In another study, TD-DFT was used to show that the lowest singlet excited states of certain pyrrolo[1,2-a]quinoxaline (B1220188) dimers are not the fluorescent states due to near-zero oscillator strengths for the S1–S0 emission. acs.org Instead, a higher-lying singlet state (S4) was identified as the emissive state. acs.org

The following table presents a selection of calculated maximum absorption wavelengths (λmax) and excitation energies for some pyrroloquinoxaline derivatives, showcasing the utility of TD-DFT in predicting their optical properties.

Compound DerivativeCalculated λmax (nm)Excitation Energy (eV)Major TransitionReference
PQ-d (pyrrolo[1,2-a]quinoxaline)347-HOMO→LUMO acrhem.org
PQ-e (pyrrolo[1,2-a]quinoxaline)353-HOMO→LUMO acrhem.org
PQ-k (pyrrolo[1,2-a]quinoxaline)346-HOMO→LUMO acrhem.org
PQ-m (pyrrolo[1,2-a]quinoxaline)378-HOMO→LUMO acrhem.org
PQ-n (pyrrolo[1,2-a]quinoxaline)429-HOMO→LUMO acrhem.org
Triphenylamine-based D3 (gas phase)964.011.21- rsc.org
Triphenylamine-based D3 (chloroform)1017.00-- rsc.org

It is important to note that while TD-DFT is a valuable tool, its accuracy for excited-state geometries can be lower than that of DFT for ground-state geometries, even for well-behaved systems. nih.gov

Spin-Orbit Coupling Calculations

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. In the context of photophysics, SOC plays a crucial role in facilitating intersystem crossing (ISC), the non-radiative transition between electronic states of different spin multiplicity (e.g., from a singlet to a triplet state). The efficiency of ISC is a key factor in determining whether a molecule will exhibit fluorescence or phosphorescence.

For pyrroloquinoxaline derivatives, SOC calculations are essential for understanding their potential as phosphorescent materials or photosensitizers for reactive oxygen species (ROS) generation. acs.org These calculations can quantify the strength of the coupling between singlet and triplet excited states. acs.org According to El-Sayed's rules, ISC is more efficient if the transition involves a change in orbital type (e.g., n→π* or π→n*). researchgate.net

A computational study on pyrrolo[1,2-a]quinoxalines utilized TD-DFT to derive the spin-orbit coupling constants between singlet and triplet states. acs.org The results indicated that the S1 states of some non-rigid derivatives can undergo ISC with higher triplet states (T2/T3), which were identified as the phosphorescent states. acs.org Furthermore, the triplet state T1 was implicated in ROS generation. acs.org The magnitude of the SOC is a critical parameter in these processes. researchgate.net In organic molecules, where SOC is generally weaker than in systems containing heavy atoms, the presence of heteroatoms like nitrogen can enhance the coupling. diva-portal.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound and its derivatives, complementing the static picture offered by quantum chemical calculations. These methods are invaluable for exploring conformational landscapes, stability, and intermolecular interactions.

Conformational Analysis and Stability Studies

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its properties and interactions. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For derivatives of this compound, particularly those with flexible substituents, understanding the preferred conformations is essential.

Molecular Docking for Mechanistic Insights into Molecular Recognition (non-biological focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com While widely used in drug design to study protein-ligand interactions, docking can also be applied in a non-biological context to understand molecular recognition between a host and a guest molecule.

In the context of this compound, molecular docking could be employed to investigate its ability to form host-guest complexes with other small molecules or ions. This can provide insights into its potential use in chemosensors, where the recognition of a specific analyte is key. For instance, docking studies could predict the binding affinity and geometry of a pyrroloquinoxaline derivative with a particular metal ion or anion, guiding the design of new sensors. The interactions driving the recognition process, such as hydrogen bonding, π-π stacking, and electrostatic interactions, can be visualized and analyzed.

For example, studies on related quinoxaline derivatives have utilized molecular docking to understand their binding modes. nih.govresearchgate.net Although these studies often have a biological focus, the principles of molecular recognition are transferable. The negative electrostatic potential localized on the nitrogen atoms of the quinoxaline ring, as revealed by DFT calculations, suggests a propensity for hydrogen bonding with suitable donor molecules. vulcanchem.com

Prediction and Rationalization of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting and interpreting the spectroscopic characteristics of pyrroloquinoxaline derivatives. These theoretical calculations offer valuable insights into the relationship between molecular structure and spectroscopic output.

For instance, DFT calculations have been employed to predict the ¹H and ¹³C NMR spectra of pyrrolo[2,3-b]quinoxaline derivatives. In one study, the calculated chemical shifts for ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) showed good agreement with experimental data, aiding in the structural confirmation of the synthesized compound. nih.gov The calculations were performed using the M06-2X functional with the 6-311++G(d,p) basis set, which is known for its accuracy in predicting thermochemistry and non-covalent interactions. nih.govrsc.org

TD-DFT calculations are particularly powerful for understanding the electronic absorption spectra of these compounds. For a series of pyrrolo[1,2-a]quinoxalines, TD-DFT calculations at the B3LYP/6-31G(d,p) level successfully predicted the main absorption bands, which were attributed to HOMO→LUMO transitions. acrhem.orgmdpi.com The calculated absorption maxima were found to be in the range of 349–380 nm, consistent with experimental UV-Vis spectra. acrhem.org These studies reveal how substituent effects can tune the photophysical properties, such as the red-shift in absorption observed with increased conjugation and stronger donor-acceptor interactions. acs.org

Furthermore, computational studies can elucidate the nature of excited states. For certain pyrrolo[1,2-a]quinoxalines, TD-DFT calculations revealed that while the lowest singlet excited state (S1) might not be the primary fluorescent state, a higher-lying singlet state (S4) could be responsible for emission, as indicated by its high oscillator strength. acs.org This level of detail is crucial for designing molecules with specific emissive properties for applications like organic light-emitting diodes (OLEDs).

Below is a table summarizing representative computational data for spectroscopic parameters of pyrroloquinoxaline derivatives.

Compound/DerivativeMethodPredicted ParameterValueExperimental Value
Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a)M06-2X/6-311++G(d,p)¹H NMR Chemical Shifts (δ, ppm)Calculated values for aromatic and alkyl protonsGood agreement with experimental spectrum nih.gov
Pyrrolo[1,2-a]quinoxalinesTD-B3LYP/6-31G(d,p)Absorption Maxima (λ_cal, nm)349–380Corresponds with experimental range of 350–385 nm acrhem.org
Asymmetric aza-BODIPY with quinoxaline moietyTD-B3LYP/6-31G(d)S1 Excitation Wavelength (nm)400Close to experimental absorption at 458 nm mdpi.com
Pyrrolo[1,2-a]quinoxaline (QHH)TD-B3LYP/6-311G**Emission Maxima (nm)Correlated with solvent polarity398 (in toluene) to 407 (in MeOH) acs.org

This table is for illustrative purposes and synthesizes data from multiple sources. For specific values, refer to the cited literature.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical calculations are pivotal in mapping out the reaction pathways for the synthesis and reactions of pyrroloquinoxalines. By calculating the energies of reactants, intermediates, transition states, and products, researchers can elucidate reaction mechanisms and predict the feasibility of different synthetic routes.

For example, a proposed mechanism for the synthesis of pyrrolo[2,3-b]quinoxalines involves the condensation of a 3-hydroxy-3-pyrroline-2-one derivative with o-phenylenediamine (B120857), followed by dehydration and oxidative dehydrogenation. rsc.org DFT calculations can be used to model each of these steps, identifying the transition state structures and calculating the activation energy barriers, thereby providing a detailed energetic landscape of the reaction.

In the context of gold-catalyzed reactions, which are frequently used to synthesize pyrrolo[1,2-a]quinoxalines, theoretical studies help to rationalize the observed regioselectivity and reaction outcomes. acs.orgmdpi.com For the synthesis of 3H-pyrrolo-[1,2,3-de]quinoxalines via gold-catalyzed intramolecular hydroamination, computational calculations were used to explain why the 6-exo-dig cyclization is favored over the alternative 7-endo-dig pathway. mdpi.com These studies often involve locating the transition states for the key bond-forming steps, providing insights into the catalytic cycle.

Furthermore, theoretical studies have been applied to understand the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. rsc.org By calculating the reaction barriers for different radical scavenging mechanisms, such as formal hydrogen transfer (FHT) and radical adduct formation (RAF), researchers can predict the dominant pathway for antioxidant action. For one derivative, the FHT reaction at the C23–H bond and the RAF reaction at the C12/13 positions were identified as the most favorable pathways for scavenging hydroxyl radicals, with calculated reaction barriers of 5.9 and 4.9 kcal/mol, respectively. rsc.org

The table below presents examples of how theoretical calculations are applied to study reaction mechanisms involving pyrroloquinoxalines.

ReactionComputational MethodFinding
Synthesis of pyrrolo[2,3-b]quinoxalinesDFT (e.g., M06-2X)Elucidation of the multi-step mechanism involving condensation, dehydration, and oxidation. rsc.org
Gold-catalyzed synthesis of 3H-pyrrolo-[1,2,3-de]quinoxalinesDFTRationalization of the observed 6-exo-dig cyclization selectivity over the 7-endo-dig pathway. mdpi.com
Radical scavenging by a pyrrolo[2,3-b]quinoxaline derivativeQM-ORSA protocolIdentification of FHT and RAF as the dominant mechanisms with low activation barriers for HO• scavenging. rsc.org
Gold-catalyzed synthesis of pyrrolo[1,2-a]quinoxalinesDFTProposal of a mechanism involving intermolecular C-N bond formation and intramolecular nucleophilic reaction. acs.org

Computational Analysis of Charge Transfer Processes

The electronic properties of this compound and its derivatives, particularly those related to charge transfer, are of significant interest for their application in organic electronics. Computational analysis provides a powerful lens to examine these processes at a molecular level.

DFT and TD-DFT are the primary tools used to investigate charge transfer within these molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a crucial indicator of the molecule's electronic excitability and chemical reactivity. A smaller gap generally corresponds to easier electronic transitions and potentially higher reactivity.

For instance, in a study of pyrrolo[1,2-a]quinoxalines, the introduction of different substituent groups was shown to modulate the HOMO and LUMO energy levels, thereby tuning the charge transfer characteristics. acrhem.orgacs.org The major electronic transition for these molecules was identified as being from the HOMO to the LUMO. acrhem.org In donor-acceptor type systems, the HOMO is often localized on the electron-donating moiety, while the LUMO is on the electron-accepting quinoxaline core. This spatial separation of frontier molecular orbitals is a hallmark of intramolecular charge transfer (ICT) upon photoexcitation.

Molecular electrostatic potential (MEP) maps offer a visual representation of the charge distribution in a molecule. In derivatives of pyrazino[2,3-g]quinoxaline, MEP analysis has shown negative potential localized on the nitrogen atoms of the quinoxaline ring, indicating these sites are susceptible to electrophilic attack and can participate in hydrogen bonding. researchgate.net

Computational studies have also been instrumental in understanding charge transport in materials based on quinoxaline derivatives. For example, the introduction of electron-withdrawing groups like cyano or fluorine atoms into the quinoxaline core has been shown to lower the LUMO energy level, which can enhance electron injection and transport in n-type organic semiconductors. nih.gov Furthermore, calculations of charge mobility in thin films of dibenzo[f,h]furazano[3,4-b]quinoxalines have shown values on the order of 10⁻⁴ cm² V⁻¹ s⁻¹, suggesting their potential use as hole-transport materials. acs.org

The following table summarizes key computational findings related to charge transfer processes in pyrroloquinoxaline and related systems.

Derivative SystemComputational MethodKey FindingImplication
Pyrrolo[1,2-a]quinoxalinesTD-DFTMajor electronic transition is HOMO→LUMO. acrhem.orgFundamental to understanding their photophysical properties.
2,4-disubstituted pyrrolo[1,2-a]quinoxalinesTD-DFTHigh charge transfer in the S1 excited state with a significant increase in dipole moment. acs.orgIndicates strong ICT character, relevant for solvatochromism and NLO properties.
Pyrazino[2,3-g]quinoxaline derivativeDFT (B3LYP/6-31G(d,p))Negative electrostatic potential localized on quinoxaline nitrogens. researchgate.netIdentifies sites for intermolecular interactions and potential reactivity.
Dibenzo[f,h]furazano[3,4-b]quinoxalinesDFT (B3LYP/6-31G*)Calculated HOMO/LUMO levels appropriate for hole-transport materials. acs.orgGuides the design of materials for organic and perovskite solar cells.

Photophysical and Optoelectronic Properties

The photophysical and optoelectronic characteristics of pyrroloquinoxaline derivatives are defined by their absorption and emission of light, which are highly sensitive to their molecular structure and environment.

Absorption and Emission Characteristics

Derivatives of pyrroloquinoxaline often exhibit significant solvatochromism, where the color or fluorescence of the compound changes with the polarity of the solvent. This phenomenon is a strong indicator of a change in the molecule's dipole moment upon photoexcitation.

The emission spectra of certain quinoxaline (B1680401) derivatives display pronounced solvatochromic effects, whereas their absorption spectra remain largely unaffected by solvent polarity. case.edu This suggests that the excited state is more efficiently stabilized by polar solvent molecules than the ground state. case.edu An increased bathochromic (red) shift in the emission band is observed with increasing solvent polarity, accompanied by a larger Stokes shift (the difference between the absorption and emission maxima). case.edu

For instance, studies on pyrrolo[1,2-a]quinoxalines show prominent red-shifted absorption profiles and increased Stokes shifts in polar solvents like methanol (B129727) compared to nonpolar solvents like toluene. acs.org This behavior is attributed to stronger donor-acceptor (D-A) interactions and a greater degree of intramolecular charge transfer (ICT) in the excited state. acs.org For example, 2,4-disubstituted pyrrolo[1,2-a]quinoxalines show a more significant Stokes shift, which increases with solvent polarity, further confirming the influence of ICT. acs.org In some cases, positive solvatochromism with a bathochromic shift of about 40 nm has been observed, linked to conformational changes induced by hydrogen bonding with the solvent. researchgate.netresearchgate.net

Table 1: Stokes Shift of Pyrrolo[1,2-a]quinoxaline (B1220188) Derivatives in Different Solvents

Compound Stokes Shift in Toluene (nm) Stokes Shift in Methanol (nm)
QPP 84 94
QPT 97 100

Data sourced from a study on pyrrolo[1,2-a]quinoxalines, illustrating the effect of solvent polarity on Stokes shift. acs.org

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a solution become highly luminescent when they form aggregates. sciengine.comresearchgate.net This effect is the opposite of the more common aggregation-caused quenching (ACQ). The primary cause of AIE is the restriction of intramolecular motions (RIM), such as rotation and vibration, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. sciengine.comresearchgate.net

Certain pyrrolo[1,2-a]quinoxaline derivatives have been shown to exhibit AIE. acs.org In a mixture of a good solvent (dioxane) and a poor solvent (water), an increase in the water fraction induces molecular aggregation, leading to a significant enhancement in fluorescence intensity. For example, derivatives QPP and QTP (2,4-diphenylpyrrolo[1,2-a]quinoxaline and 4-phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline, respectively) show an approximately six-fold increase in emission. acs.org This fluorescence enhancement is attributed to the restriction of the vibrational and rotational motions of the molecules within the aggregates. acs.org

The solid-state emission of these compounds is also notable. The quantum yields of these molecules are often significantly higher in the solid state compared to their solution state, which is a hallmark of AIE-active materials (AIEgens). acs.org

Table 2: Quantum Yields of Pyrrolo[1,2-a]quinoxaline Derivatives

Compound Quantum Yield in Solution Quantum Yield in Solid State
QHH Low Lowest among derivatives
QTP - Highest among derivatives

This table demonstrates the significant enhancement of quantum yield in the solid state for AIE-active pyrrolo[1,2-a]quinoxalines. acs.org

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials have an optical response that is not proportional to the strength of the incident light's electric field. This property is crucial for applications in photonics and optoelectronics. The delocalized π-electron systems inherent in pyrroloquinoxalines make them promising candidates for NLO applications. acrhem.org

Second Hyperpolarizability (γ) and Nonlinear Refractive Index (n2) Evaluations

The third-order NLO properties of a material are described by its macroscopic third-order optical susceptibility (χ(3)) and its microscopic equivalent, the second hyperpolarizability (γ). acrhem.org These parameters, along with the nonlinear refractive index (n2), quantify the material's NLO response.

Investigations into a series of soluble pyrrolo[1,2-a]quinoxalines using the degenerate four-wave mixing (DFWM) technique with femtosecond laser pulses have demonstrated large off-resonant second hyperpolarizability (γ) and nonlinear refractive index (n2) values. acrhem.orgresearchgate.net For one derivative, the values for χ(3), γ, and n2 were measured to be 4.35 × 10⁻¹⁴ esu, 4.41 × 10⁻³¹ esu, and 8.44 × 10⁻¹⁶ cm²/W, respectively. acrhem.org These values are competitive with other reported molecular moieties, indicating their potential for use in optical devices. acrhem.org

Table 3: Third-Order Nonlinear Optical Coefficients of Pyrrolo[1,2-a]quinoxaline Derivatives

Compound χ(3) (x 10⁻¹⁴ esu) γ (x 10⁻³¹ esu) n₂ (x 10⁻¹⁶ cm²/W)
PQ-a 4.35 4.41 8.44
PQ-b 2.59 2.58 5.39
PQ-c 3.92 3.96 7.98
PQ-d 2.68 2.66 5.66
PQ-e 1.35 1.36 5.82
PQ-n 2.13 2.16 5.53

NLO coefficients were determined for various pyrrolo[1,2-a]quinoxaline derivatives, showing the influence of different substitutions on the NLO response. researchgate.net

Design Principles for Enhanced NLO Response

The enhancement of NLO properties in pyrroloquinoxaline-based molecules is guided by several key design principles. A primary strategy is the creation of a strong "push-pull" system within the molecule, often referred to as a D-π-A architecture. chemrxiv.org This involves connecting an electron-donating group (D) to an electron-accepting group (A) through a π-conjugated linker. The pyrroloquinoxaline core can act as either the donor or acceptor, but often the quinoxaline moiety serves as the acceptor due to its electron-deficient nature. researchgate.net

Key principles for enhancing the NLO response include:

Strengthening Donor-Acceptor Interactions: The introduction of strong electron-donating groups (like N,N-dimethylaniline) and electron-withdrawing groups enhances the intramolecular charge transfer (ICT) character of the molecule, which is beneficial for a large NLO response. chemrxiv.orgbeilstein-journals.org

Extending π-Conjugation: Using π-linkers, such as thienyl groups, between the donor and acceptor moieties can facilitate ICT and increase the molecule's polarizability, leading to higher hyperpolarizability values. chemrxiv.org

Molecular Planarity: A planar molecular structure can improve the overlap of interacting orbitals, which enhances ICT and, consequently, the NLO properties. arxiv.org

Applications in Advanced Materials Science

Organic Electronics

Scientific literature currently lacks specific studies detailing the application of 6H-Pyrrolo[2,3-g]quinoxaline or its direct derivatives in the field of organic electronics. The following sections reflect this absence of dedicated research.

Electron-Transporting and Emitting Layer Materials

A comprehensive review of published research reveals no specific reports on the synthesis or evaluation of this compound as an electron-transporting or emitting layer material in organic light-emitting diodes (OLEDs).

N-type Semiconductors and Host Materials in OLEDs

There is currently no available scientific literature that investigates the properties of this compound for use as an n-type semiconductor or as a host material in OLEDs.

Organic Field-Effect Transistors (OFETs)

Investigations into the charge transport properties of this compound for application in organic field-effect transistors (OFETs) have not been reported in the peer-reviewed scientific literature.

Photovoltaic Devices

The application of the this compound core in photovoltaic devices is not extensively documented. However, research into a closely related structural isomer provides significant insights into the potential of this heterocyclic family in solar cell technology.

Dye-Sensitized Solar Cells (DSSCs) Sensitizers

There are no specific studies in the current scientific literature that explore the use of this compound as a sensitizer (B1316253) in dye-sensitized solar cells (DSSCs).

Bulk Heterojunction Solar Cells and Organic Solar Cells (OSCs)

While direct research on this compound is limited, significant work has been conducted on copolymers incorporating its isomer, Pyrrolo[3,4-g]quinoxaline-6,8-dione . This research provides a valuable proxy for understanding the potential of the pyrrolo-quinoxaline scaffold in organic solar cells.

A novel electron-deficient building block, 5,9-di(thiophen-2-yl)-6H-pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione (PQD), was synthesized by functionalizing the quinoxaline (B1680401) core with a dicarboxylic imide moiety. The fusion of the electron-withdrawing quinoxaline and dicarboxylic imide groups creates a strongly electron-deficient unit. This property is advantageous for enhancing the intramolecular charge transfer in donor-acceptor copolymers, which are essential components of bulk heterojunction solar cells.

Four different copolymers based on the PQD unit were synthesized and blended with a fullerene derivative (PC71BM) to fabricate organic solar cells. These devices exhibited notably high open-circuit voltages (Voc) of approximately 1.0 V. The high Voc is attributed to the deep-lying highest occupied molecular orbital (HOMO) energy levels of the PQD-based polymers.

Among the synthesized polymers, the copolymer PBDT-PQD1 demonstrated the highest power conversion efficiency (PCE) of 4.9%. This superior performance was linked to its relatively strong absorption of light and the formation of a favorable film morphology in the active layer of the solar cell. The research demonstrates that the Pyrrolo[3,4-g]quinoxaline-6,8-dione unit is a promising building block for creating high-Voc photovoltaic materials.

Table 1: Photovoltaic Performance of PQD-Based Copolymers in Organic Solar Cells

Copolymer Voc (V) Jsc (mA/cm²) FF (%) PCE (%)
PBDT-PQD1 0.98 9.0 56 4.9
PBDT-PQD2 1.00 7.4 53 3.9
PBDTT-PQD1 0.99 8.2 50 4.1
PBDTT-PQD2 1.01 7.2 50 3.6

Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency. Data sourced from.

Acceptor and Bridging Materials in Photovoltaics

Derivatives of the pyrrolo[2,3-g]quinoxaline scaffold, particularly those with a dione (B5365651) functionality (pyrrolo[3,4-g]quinoxaline-6,8-dione or PQD), have been investigated as electron-deficient building blocks in conjugated copolymers for bulk heterojunction (BHJ) solar cells. The fusion of the electron-withdrawing quinoxaline and dicarboxylic imide moieties creates a strong electron-accepting unit. This enhanced electron-deficient nature promotes intramolecular charge transfer when copolymerized with electron-rich donor units.

In one study, four copolymers based on a PQD unit, 5,9-di(thiophen-2-yl)-6H-pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione, were synthesized. These polymers exhibited deep highest occupied molecular orbital (HOMO) levels, which is a desirable characteristic for achieving high open-circuit voltages (Voc) in solar cells. When incorporated into BHJ solar cells with PC71BM as the acceptor, these copolymers demonstrated high Voc values of around 1.0 V. The power conversion efficiency (PCE) of these devices is influenced by factors such as absorption intensity and film morphology. For instance, the copolymer PBDT-PQD1 achieved a PCE of 4.9%. The structural variations, including the side groups on the donor unit, were found to correlate with the device performance. These findings underscore the potential of pyrrolo[2,3-g]quinoxaline-based structures as promising acceptor materials for efficient organic photovoltaic applications.

CopolymerDonor UnitVoc (V)PCE (%)
PBDT-PQD1Benzo[1,2-b:4,5-b']dithiophene (BDT)~1.04.9
Other PQD-based CopolymersBDT and Thiophene~1.0Varies

Chemosensing and Environmental Applications

The presence of nitrogen atoms in the quinoxaline ring system imparts this compound and its derivatives with the ability to interact with various analytes, making them suitable for chemosensor development.

Design Principles for Multifunctional Chemosensors

The design of chemosensors based on the this compound scaffold often leverages the electron-deficient nature of the quinoxaline core. By incorporating suitable donor groups, a donor-acceptor (D-A) architecture can be created, leading to materials with interesting photophysical properties that can be modulated by external stimuli. For instance, indoloquinoxaline-bearing compounds, which are structurally related to this compound, have been highlighted as promising multifunctional chemosensors rsc.org.

A key design principle involves creating a system where the binding of an analyte perturbs the electronic structure of the pyrroloquinoxaline core, resulting in a detectable change in its absorption or fluorescence spectrum. The nitrogen atoms in the quinoxaline moiety can act as binding sites for acidic species or metal ions. Furthermore, the planar aromatic structure can engage in charge-transfer interactions with electron-rich or electron-poor analytes.

Polymers incorporating the pyrazino[2,3-g]quinoxaline-2,7-dione (PQx) unit, an analogue of the pyrrolo[2,3-g]quinoxaline core, have demonstrated a strong affinity for acids, showcasing marked bathochromic shifts in their absorption spectra upon exposure to acidic environments. This highlights the potential of designing sensors based on the acid-base chemistry of the quinoxaline nitrogen atoms.

Sensing Mechanisms (e.g., acid affinity, charge transfer interactions)

The primary sensing mechanisms for this compound-based chemosensors are rooted in their electronic and structural features.

Acid Affinity: The nitrogen atoms of the quinoxaline ring are basic and can be protonated in the presence of acids. This protonation event significantly alters the electronic properties of the molecule, leading to changes in the intramolecular charge transfer (ICT) characteristics. This change in ICT can be observed as a colorimetric or fluorometric response. For example, polymers based on the related pyrazino[2,3-g]quinoxaline-2,7-dione structure have shown a distinct color change in the presence of acids due to the protonation of the nitrogen atoms.

Charge Transfer Interactions: The electron-deficient nature of the this compound core makes it a good candidate for forming charge-transfer complexes with electron-donating analytes. Upon interaction, an electron can be partially or fully transferred from the analyte to the sensor molecule, leading to the formation of a new absorption band at a longer wavelength. Conversely, if the pyrroloquinoxaline scaffold is functionalized with electron-donating groups, it can act as a donor in charge-transfer interactions with electron-accepting analytes.

Supramolecular Assemblies and Architectures

The planar and aromatic nature of this compound facilitates non-covalent interactions, such as π-π stacking and hydrogen bonding, which can drive the formation of ordered supramolecular structures.

Self-Assembly Mechanisms and Controlled Aggregation

The self-assembly of this compound derivatives is primarily governed by a combination of hydrogen bonding and π-π stacking interactions. The pyrrole (B145914) moiety contains an N-H group that can act as a hydrogen bond donor, while the nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors. This can lead to the formation of one-dimensional tapes or two-dimensional sheets in the solid state.

In dihydropyrazino[2,3-b]quinoxaline-2,3-diones, a structurally similar system, pairwise hydrogen bonding has been observed in the solid state, leading to a herringbone packing arrangement. This suggests that the N-H and carbonyl groups in derivatives of this compound could similarly direct self-assembly through hydrogen bonding.

Furthermore, the extensive π-conjugated system of the pyrroloquinoxaline core promotes π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face. These interactions are crucial in stabilizing the resulting supramolecular architectures and can influence the material's electronic and photophysical properties.

Controlled aggregation of related pyrrolo[1,2-a]quinoxalines has been shown to lead to aggregation-induced emission (AIE), where the fluorescence of the material is enhanced in the aggregated state. This phenomenon is attributed to the restriction of intramolecular vibrations and rotations in the aggregated form, which minimizes non-radiative decay pathways. The formation of supramolecular architectures, such as nanoparticles and nanowires, has been observed for these compounds upon aggregation.

Host-Guest Chemistry with this compound Derivatives

While specific examples of this compound derivatives in host-guest chemistry are not yet widely reported, the structural features of this scaffold suggest its potential in this area. The electron-deficient cavity of the quinoxaline portion could potentially encapsulate electron-rich guest molecules through charge-transfer and van der Waals interactions.

By functionalizing the this compound core with recognition units such as crown ethers or cyclodextrins, it is conceivable to design host molecules capable of selectively binding specific guest species. The binding event could then be signaled by a change in the photophysical properties of the pyrroloquinoxaline fluorophore.

Conversely, the planar this compound unit could itself act as a guest, intercalating into the cavities of larger host molecules like cyclophanes or zeolites. Such host-guest complexes could exhibit unique properties and find applications in areas such as drug delivery and catalysis. The development of macrocycles and covalent organic frameworks incorporating the this compound unit represents a promising avenue for exploring its potential in host-guest chemistry.

Mechanistic Investigations of Radical Scavenging Processes Molecular Level

Computational and Experimental Determination of Radical Scavenging Activity

Detailed investigations into the radical scavenging activity of 6H-Pyrrolo[2,3-g]quinoxaline are currently limited in publicly available scientific literature. While studies have been conducted on related isomers, such as pyrrolo[2,3-b]quinoxaline derivatives, specific experimental and computational data for the this compound isomer remains scarce.

For related pyrrolo[2,3-b]quinoxaline derivatives, a combination of experimental assays and computational modeling has been effectively used to elucidate their antioxidant potential. Experimental approaches, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, provide a measure of the compound's ability to donate a hydrogen atom or an electron to neutralize this stable free radical.

Computational studies, often employing density functional theory (DFT), are instrumental in predicting the reactivity of these molecules towards various radicals. These theoretical calculations can determine key parameters like bond dissociation enthalpies (BDE), ionization potentials (IP), and proton affinities (PA), which are crucial in understanding the preferred mechanism of radical scavenging. For instance, in a study on a pyrrolo[2,3-b]quinoxaline derivative, computational analysis revealed its potential as a scavenger of hydroxyl radicals (HO•) in a lipid environment.

A comprehensive understanding of this compound would necessitate similar dedicated studies.

Thermodynamic and Kinetic Aspects of Antioxidant Mechanisms

The efficiency of an antioxidant is governed by both thermodynamic and kinetic factors. Thermodynamically, a radical scavenging reaction must be exergonic, meaning it releases energy, to be favorable. Kinetically, the reaction must proceed at a rate that is competitive with the rates of damaging reactions caused by the free radicals.

For analogous compounds, thermodynamic and kinetic calculations have shed light on their radical scavenging capabilities. For example, the Gibbs free energy changes (ΔG) associated with different antioxidant mechanisms, such as hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and radical adduct formation (RAF), can be calculated to determine the most probable pathway.

Kinetic analyses, including the calculation of activation energies and rate constants, are vital for understanding the speed at which a compound can neutralize a radical. Studies on a derivative of the isomeric pyrrolo[2,3-b]quinoxaline have shown favorable kinetics for scavenging hydroxyl radicals. However, specific thermodynamic and kinetic data for this compound are not available in the reviewed literature.

Structure-Mechanism Relationships for Radical Neutralization

The relationship between the chemical structure of a compound and its radical scavenging mechanism is a cornerstone of antioxidant research. The arrangement of functional groups and the electronic properties of the molecule dictate its ability to participate in different antioxidant pathways.

Key structural features that influence the radical scavenging activity of pyrroloquinoxaline compounds include the presence and position of hydrogen-donating groups, such as N-H moieties within the pyrrole (B145914) ring. The electron-donating or electron-withdrawing nature of substituents on the aromatic rings can also significantly impact the stability of the resulting radical cation or the ease of hydrogen atom abstraction.

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Pathways for Scalability and Efficiency

The foundational step towards unlocking the potential of 6H-Pyrrolo[2,3-g]quinoxaline is the development of robust and efficient synthetic methodologies. Currently, literature on the specific synthesis of this isomer is scarce, necessitating a concerted effort in synthetic organic chemistry. Future research should prioritize the design of novel pathways that are not only high-yielding but also scalable, environmentally benign, and economically viable.

Key areas of exploration could include:

Transition-Metal Catalysis: Investigating palladium, copper, or gold-catalyzed cross-coupling and annulation reactions could provide direct and atom-economical routes. For instance, strategies involving the intramolecular cyclization of suitably functionalized quinoxaline (B1680401) or indole (B1671886) precursors could be a primary focus.

Domino and Multicomponent Reactions: Designing one-pot reactions where multiple bonds are formed in a single synthetic operation would enhance efficiency and reduce waste. A hypothetical multicomponent reaction could involve a diamino-substituted benzene, a glyoxal (B1671930) derivative, and a pyrrole (B145914) synthon to construct the core scaffold.

Photocatalysis and Electrochemical Synthesis: Leveraging visible-light photocatalysis or electrosynthesis could offer milder reaction conditions and unique reactivity patterns, potentially enabling synthetic transformations that are challenging with traditional thermal methods.

Success in this area would be measured by the ability to produce a variety of substituted this compound analogs, paving the way for systematic structure-property relationship studies.

Development of Advanced Functional Derivatives with Tailored Properties

With viable synthetic routes established, the next frontier is the creation of functional derivatives of this compound with properties tailored for specific applications. The strategic introduction of various substituents onto the heterocyclic core can profoundly influence its electronic, optical, and biological characteristics.

Future work should focus on synthesizing derivatives with:

Electron-Donating and -Accepting Groups: Attaching moieties like triphenylamine (B166846) (donor) or cyano/nitro groups (acceptor) could modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biologically Active Pharmacophores: Incorporating known pharmacophores could imbue the this compound core with specific biological activities, such as kinase inhibition or antimicrobial properties, areas where other quinoxaline derivatives have shown promise.

Sensing Moieties: Functionalizing the scaffold with groups that can selectively interact with specific analytes (e.g., metal ions, anions, or biomolecules) could lead to the development of novel chemosensors with high sensitivity and selectivity.

The systematic synthesis and characterization of these derivatives will be essential to build a comprehensive library of compounds for diverse technological and medicinal applications.

Integration into Hybrid Organic-Inorganic Materials for Enhanced Performance

The unique properties of this compound could be further amplified by integrating it into hybrid materials. Combining the processability and functional tunability of this organic scaffold with the stability and performance of inorganic materials can lead to next-generation composites with synergistic properties.

Potential research avenues include:

Perovskite Solar Cells: Designing this compound derivatives that can function as hole-transporting layers (HTLs) or passivation agents at the perovskite interface could enhance the efficiency and long-term stability of perovskite solar cells.

Quantum Dot Sensitization: Functionalizing the molecule with anchoring groups (e.g., carboxylic or phosphonic acids) would allow it to be grafted onto the surface of semiconductor quantum dots (QDs). This could facilitate efficient charge transfer, making these hybrid systems suitable for applications in photocatalysis and light-emitting devices.

Metal-Organic Frameworks (MOFs): Using functionalized this compound derivatives as organic linkers for the construction of novel MOFs could result in materials with unique porous structures, high surface areas, and tailored electronic properties for applications in gas storage, separation, and catalysis.

Advanced Characterization of Interfacial Phenomena in Devices

Future research should employ advanced characterization techniques to probe these critical interfaces:

Surface-Sensitive Spectroscopy: Techniques like X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) can provide detailed information about the chemical composition and energy-level alignment at interfaces.

Scanning Probe Microscopy: Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can be used to visualize the morphology and electronic structure of this compound thin films and their interfaces at the nanoscale.

In-situ/Operando Measurements: Characterizing devices under actual operating conditions will be crucial to understanding dynamic processes such as charge injection, transport, and degradation, providing invaluable feedback for material and device design.

Computational Design of Next-Generation this compound-Based Materials

In parallel with experimental efforts, computational modeling and simulation will play a pivotal role in accelerating the discovery and design of new materials based on the this compound scaffold. Theoretical calculations can predict molecular properties, guide synthetic efforts, and provide fundamental insights into structure-property relationships.

Key computational approaches should include:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structures, HOMO/LUMO energy levels, and spectroscopic properties of novel derivatives, allowing for the rapid screening of potential candidates for various applications.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the bulk morphology and intermolecular interactions in thin films, which are crucial for understanding charge transport properties in organic electronic devices.

Machine Learning (ML): By training ML models on existing experimental and computational data from related heterocyclic systems, it may become possible to predict the properties of new this compound derivatives with high accuracy, significantly streamlining the materials discovery process.

By pursuing these interconnected research directions, the scientific community can systematically uncover the fundamental chemistry and physics of this compound and its derivatives, paving the way for groundbreaking innovations in medicine, electronics, and materials science.

Q & A

Q. What are the common synthetic strategies for 6H-Pyrrolo[2,3-g]quinoxaline derivatives?

  • Methodological Answer : The synthesis typically involves Pd-catalyzed cross-coupling reactions (e.g., Suzuki coupling) followed by annulation via C–N bond formation . For example, a two-step approach using Pd catalysts with aromatic/aliphatic amines achieves high regioselectivity . Substitution reactions, such as AlCl3-induced (hetero)arylation of dichloroquinoxaline, allow mono- or disubstitution at specific positions . Structural confirmation is achieved via IR, NMR, and mass spectrometry .

Q. How do researchers characterize the DNA-binding interactions of this compound compounds?

  • Methodological Answer : DNA intercalation is assessed through thermal denaturation assays, where increased melting temperature (ΔTm) indicates stabilization of the DNA-compound complex . Fluorescence quenching and circular dichroism (CD) spectroscopy further elucidate binding modes (e.g., minor groove vs. intercalation) . Substituents like 4-methoxyphenyl enhance binding affinity by optimizing HOMO energy levels and planar geometry .

Q. What spectroscopic techniques are essential for confirming the structure of synthesized quinoxaline derivatives?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : To verify substitution patterns and aromatic proton environments .
  • Mass spectrometry (HRMS) : For molecular weight confirmation and fragmentation analysis .
  • UV-Vis/fluorescence spectroscopy : To assess electronic transitions and photophysical properties .

Advanced Research Questions

Q. How can substituents influence the photophysical properties of quinoxaline derivatives in optoelectronic applications?

  • Methodological Answer : Substituents like arylthiophene or polyaromatic amines alter conjugation length, shifting emission wavelengths (e.g., green to yellow) . Time-dependent density functional theory (TDDFT) simulations correlate substituent electronic effects (e.g., electron-withdrawing nitro groups) with bandgap modulation . For aggregation-induced emission (AIE), bulky substituents restrict intramolecular rotation, enhancing solid-state luminescence .

Q. What methods are used to resolve contradictions in biological activity data among quinoxaline derivatives?

  • Methodological Answer :
  • Comparative SAR Analysis : Evaluate substituent effects (e.g., bromo vs. nitro groups) on cytotoxicity using standardized assays (e.g., IC50 in HL-60 cells) .
  • Thermodynamic Profiling : Measure ΔTm of DNA-compound complexes to distinguish intercalators from groove binders .
  • Enzyme Inhibition Assays : Test topoisomerase II inhibition to decouple DNA-binding efficacy from enzymatic activity .

Q. How does QSAR modeling inform the design of cytotoxic quinoxaline derivatives?

  • Methodological Answer : QSAR models use descriptors like lipophilicity (logP), polar surface area, and substituent electronic parameters to predict cytotoxicity. For example, cyclic substituents or primary carbon chains correlate with improved activity in leukemia cell lines (e.g., HL-60) . Molecular docking further validates interactions with DNA base pairs or protein targets .

Q. How do bromo substitutions on the quinoxaline core enhance anticancer efficacy compared to nitro groups?

  • Methodological Answer : Bromo groups improve lipophilicity and DNA-binding kinetics, leading to higher inhibition rates in non-small-cell lung cancer (NSCLC) cells . Unlike nitro groups, bromo substituents avoid metabolic reduction to toxic byproducts, enhancing pharmacokinetic stability .

Q. What role do metal chelates play in enhancing the pharmacological activity of quinoxaline derivatives?

  • Methodological Answer : Metal complexes (e.g., Cu(II) or Pt(II)) with quinoxaline-Schiff base ligands enhance DNA cleavage via redox cycling or covalent binding . Chelation also improves cellular uptake and selectivity for cancer cells by targeting overexpressed metal transporters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.